(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include information about the compound’s uses or its role in biological systems, if applicable.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often supported by techniques such as X-ray crystallography or NMR spectroscopy. It would discuss features such as the compound’s stereochemistry, its bond lengths and angles, and any interesting structural motifs.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its role as a catalyst or a reactant in a larger reaction scheme, or its decomposition pathways.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Molecular Structure and Characterization
Research on compounds with complex molecular structures, including those with dioxido-benzo-thiazinyl and pyrrolidinyl methanone components, often focuses on their synthesis, crystal structure, and theoretical studies to understand their physical and chemical properties. For example, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates, highlighting the importance of structural confirmation through various spectroscopic techniques and crystallographic analyses. This approach is crucial for understanding the electronic and molecular structure of complex compounds, which can be directly related to their reactivity and potential applications in fields like material science and pharmacology (Huang et al., 2021).
Synthesis and Reactivity
The synthesis of complex organic compounds often involves multi-step reactions, showcasing the compound's potential for further chemical modifications and applications. For instance, the synthesis and characterization of stable radical functionalized monothiophenes reported by Chahma et al. (2021) demonstrate the methodologies for introducing specific functional groups into a molecular framework, which could be analogous to synthesizing or modifying compounds like "(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone" (Chahma et al., 2021).
Theoretical and Computational Studies
Theoretical and computational studies, such as those employing density functional theory (DFT), play a critical role in predicting the properties and reactivity of complex organic molecules. These studies offer insights into the electronic structure, molecular geometry, and potential chemical behavior of the compounds under various conditions. Karthik et al. (2021) utilized DFT calculations to complement experimental findings on the structural and electronic properties of a specific compound, demonstrating the utility of computational chemistry in understanding and predicting the behavior of novel organic molecules (Karthik et al., 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, its flammability, or any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or unanswered questions about its behavior.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-9-14(21)11-15(10-13)23-12-18(19(24)22-7-3-4-8-22)27(25,26)17-6-2-1-5-16(17)23/h1-2,5-6,9-12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKVDZTJMLJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone |
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